molecular formula C13H18O2S B14571094 5-Methoxy-1-[4-(methylsulfanyl)phenyl]pentan-1-one CAS No. 61718-54-5

5-Methoxy-1-[4-(methylsulfanyl)phenyl]pentan-1-one

Cat. No.: B14571094
CAS No.: 61718-54-5
M. Wt: 238.35 g/mol
InChI Key: BEUXLWWFXFBYRC-UHFFFAOYSA-N
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Description

5-Methoxy-1-[4-(methylsulfanyl)phenyl]pentan-1-one is an organic compound that belongs to the class of ketones It is characterized by the presence of a methoxy group, a methylsulfanyl group, and a phenyl ring attached to a pentanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1-[4-(methylsulfanyl)phenyl]pentan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-(methylsulfanyl)benzaldehyde with 5-methoxypentan-1-one in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1-[4-(methylsulfanyl)phenyl]pentan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Methoxy-1-[4-(methylsulfanyl)phenyl]pentan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methoxy-1-[4-(methylsulfanyl)phenyl]pentan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one: Similar structure but with a trifluoromethyl group instead of a methylsulfanyl group.

    1-Pentanone, 1-(4-methoxyphenyl)-, oxime: Similar backbone but with an oxime group.

Uniqueness

5-Methoxy-1-[4-(methylsulfanyl)phenyl]pentan-1-one is unique due to the presence of both methoxy and methylsulfanyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

61718-54-5

Molecular Formula

C13H18O2S

Molecular Weight

238.35 g/mol

IUPAC Name

5-methoxy-1-(4-methylsulfanylphenyl)pentan-1-one

InChI

InChI=1S/C13H18O2S/c1-15-10-4-3-5-13(14)11-6-8-12(16-2)9-7-11/h6-9H,3-5,10H2,1-2H3

InChI Key

BEUXLWWFXFBYRC-UHFFFAOYSA-N

Canonical SMILES

COCCCCC(=O)C1=CC=C(C=C1)SC

Origin of Product

United States

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